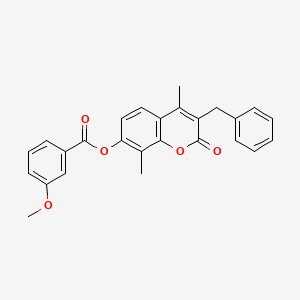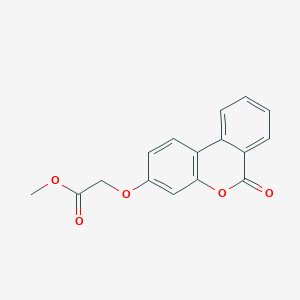![molecular formula C23H22O3 B14957514 7-methyl-9-phenyl-1,2,3,4,10,11-hexahydro-5H,9H-benzo[c]pyrano[3,2-g]chromen-5-one](/img/structure/B14957514.png)
7-methyl-9-phenyl-1,2,3,4,10,11-hexahydro-5H,9H-benzo[c]pyrano[3,2-g]chromen-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-methyl-9-phenyl-1,2,3,4,10,11-hexahydro-5H,9H-benzo[c]pyrano[3,2-g]chromen-5-one is a complex organic compound with a unique structure that combines multiple ring systems
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-methyl-9-phenyl-1,2,3,4,10,11-hexahydro-5H,9H-benzo[c]pyrano[3,2-g]chromen-5-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions often require precise temperature control and the use of catalysts to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
7-methyl-9-phenyl-1,2,3,4,10,11-hexahydro-5H,9H-benzo[c]pyrano[3,2-g]chromen-5-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups, leading to a variety of derivatives with potentially different properties .
Scientific Research Applications
7-methyl-9-phenyl-1,2,3,4,10,11-hexahydro-5H,9H-benzo[c]pyrano[3,2-g]chromen-5-one has several scientific research applications:
Chemistry: Used as a precursor or intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-methyl-9-phenyl-1,2,3,4,10,11-hexahydro-5H,9H-benzo[c]pyrano[3,2-g]chromen-5-one involves its interaction with specific molecular targets and pathways. This compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 7-methyl-9-phenyl-1,2,3,4,10,11-hexahydro-5H,9H-benzo[c]pyrano[3,2-g]chromen-5-one include:
- 7-methyl-1,2,3,4,9,10,11,12-octahydro-5H-benzocbenzofuro[3,2-g]chromen-5-one
- 7-methyl-3,4,9,10,11,12-hexahydro-1H-benzo[c]benzofuro[3,2-g]chromen-5(2H)-one .
Uniqueness
The uniqueness of this compound lies in its specific structural features and the resulting chemical and biological properties. Its combination of multiple ring systems and functional groups provides a versatile platform for various applications, distinguishing it from other similar compounds .
Properties
Molecular Formula |
C23H22O3 |
|---|---|
Molecular Weight |
346.4 g/mol |
IUPAC Name |
7-methyl-9-phenyl-2,3,4,9,10,11-hexahydro-1H-isochromeno[4,3-g]chromen-5-one |
InChI |
InChI=1S/C23H22O3/c1-14-21-16(11-12-20(25-21)15-7-3-2-4-8-15)13-19-17-9-5-6-10-18(17)23(24)26-22(14)19/h2-4,7-8,13,20H,5-6,9-12H2,1H3 |
InChI Key |
QUBZXOAQHHPLAO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC3=C1OC(=O)C4=C3CCCC4)CCC(O2)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(4-butyl-2-oxo-2H-chromen-7-yl)oxy]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B14957436.png)

![N~4~-[2-(1H-indol-3-yl)ethyl]-2-isopropyl-1-oxo-1,2-dihydro-4-isoquinolinecarboxamide](/img/structure/B14957448.png)
![N-[3-(7-methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanoyl]-N-methylglycine](/img/structure/B14957455.png)
![N-(1,1-dioxidotetrahydrothiophen-3-yl)-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B14957459.png)

![2-[6,7-dimethoxy-2-methyl-4-oxo-3(4H)-quinazolinyl]-N-(2-pyridylmethyl)acetamide](/img/structure/B14957481.png)
![8-methoxy-3-[2-(4-methoxyphenyl)-2-oxoethoxy]-4-methyl-6H-benzo[c]chromen-6-one](/img/structure/B14957485.png)
![2-[5-(benzyloxy)-1H-indol-1-yl]-N-(2-methoxyethyl)acetamide](/img/structure/B14957490.png)
![[2-(2-Chlorophenyl)-5-methyl-1,3-thiazol-4-yl][4-(2-methoxyphenyl)piperazin-1-yl]methanone](/img/structure/B14957498.png)
![[4-(4-Fluorophenyl)piperazino][2-(2-furyl)-4-quinolyl]methanone](/img/structure/B14957519.png)
![N-[(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]glycylglycine](/img/structure/B14957533.png)
![2-(1H-indol-1-yl)-1-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)ethanone](/img/structure/B14957536.png)

